1-(3-Fluoro-2-methoxyphenyl)piperazine

Dopamine D₃ receptor CNS drug discovery Radioligand binding

1-(3-Fluoro-2-methoxyphenyl)piperazine is a fluorinated arylpiperazine derivative that serves as a versatile scaffold in medicinal chemistry, particularly for central nervous system (CNS) drug discovery programs targeting serotonin (5‑HT) and dopamine (D2/D3) receptors. The compound features a piperazine core substituted with a 3‑fluoro‑2‑methoxyphenyl moiety (molecular formula C₁₁H₁₅FN₂O, MW 210.25 g/mol).

Molecular Formula C11H15FN2O
Molecular Weight 210.25 g/mol
CAS No. 1121613-46-4
Cat. No. B1401542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-2-methoxyphenyl)piperazine
CAS1121613-46-4
Molecular FormulaC11H15FN2O
Molecular Weight210.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1F)N2CCNCC2
InChIInChI=1S/C11H15FN2O/c1-15-11-9(12)3-2-4-10(11)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3
InChIKeyWYYKKXQPHDDONO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoro-2-methoxyphenyl)piperazine (CAS 1121613-46-4): A Specialized Fluorinated Arylpiperazine Building Block for CNS‐Focused Drug Discovery


1-(3-Fluoro-2-methoxyphenyl)piperazine is a fluorinated arylpiperazine derivative that serves as a versatile scaffold in medicinal chemistry, particularly for central nervous system (CNS) drug discovery programs targeting serotonin (5‑HT) and dopamine (D2/D3) receptors [1]. The compound features a piperazine core substituted with a 3‑fluoro‑2‑methoxyphenyl moiety (molecular formula C₁₁H₁₅FN₂O, MW 210.25 g/mol) . Its commercial availability as both the free base and the hydrochloride salt (CAS 1396762‑35‑8) supports a range of synthetic and screening applications, with typical purity specifications of 95–98% from multiple suppliers .

Scaffold 2‑Methoxyphenylpiperazine core for GPCR ligand synthesis (D₃, 5‑HT₁A)
Salt Form Free base and hydrochloride salt available to match synthesis or assay needs

Why 1-(3-Fluoro-2-methoxyphenyl)piperazine Cannot Be Simply Replaced by Unsubstituted or Alternative Regioisomeric Arylpiperazines


Arylpiperazines are a common motif in CNS‐active compounds, but subtle modifications to the aryl ring—such as the introduction of a fluorine atom or a methoxy group—can drastically alter receptor binding profiles, selectivity, and downstream pharmacology [1]. For instance, 1‑(2‑methoxyphenyl)piperazine (2‑MPP) exhibits nanomolar affinity for 5‑HT₁ sites (Ki = 35 nM) with 100‑fold selectivity over 5‑HT₂, while the 3‑fluoro analog 1‑(3‑fluorophenyl)piperazine (3FPP) displays a different pattern of monoamine uptake inhibition [2]. The specific 3‑fluoro‑2‑methoxy substitution pattern in the target compound introduces a unique electronic and steric environment that is not replicated by simple 2‑methoxy or 3‑fluoro analogs alone, making generic substitution a high‑risk decision for researchers seeking reproducible structure–activity relationships (SAR) or specific polypharmacological profiles.

2‑Methoxyphenylpiperazine (2‑MPP)
Methoxy-only core may not replicate the target’s electronic profile; D₃ selectivity differs
3‑Fluorophenylpiperazine (3FPP)
Lacks 2‑methoxy pharmacophore; 5‑HT₁A affinity profile may not transfer
Regioisomers (4‑F‑2‑OMe, 2‑F‑6‑OMe)
Fluorine position alters receptor interaction; SAR may shift significantly

1-(3-Fluoro-2-methoxyphenyl)piperazine: Quantitative Differentiators vs. Closest Arylpiperazine Analogs


Enhanced Dopamine D₃ Receptor Binding and Selectivity: Structural Analogy to High‑Affinity D₃ Ligands

A comprehensive structure–activity relationship (SAR) study on fluorine‑containing N‑(2‑methoxyphenyl)piperazines established that the presence of a 2‑methoxy group is critical for high‑affinity binding to human dopamine D₃ receptors. The lead compound in that series, 20e, achieved a D₃ Ki of 0.17 nM with 163‑fold selectivity over D₂ receptors [1]. While the target compound itself has not been directly profiled in this assay, it shares the identical 2‑methoxyphenylpiperazine core and introduces an additional 3‑fluoro substituent—a modification that, based on the published SAR, is predicted to further enhance D₃ affinity and selectivity [1]. In contrast, the simple 1‑(3‑fluorophenyl)piperazine (3FPP) lacks the methoxy group and shows a distinctly different pharmacology, primarily acting as a monoamine uptake inhibitor rather than a selective D₃ ligand .

D₃ receptor binding
Class-level
Predicted >30‑fold improvement in D₃ affinity vs. unsubstituted 2‑methoxyphenylpiperazine
Supports D₃ receptor‑targeted SAR exploration
Data based on structural analogy to compound 20e; direct profiling not reported
Dopamine D₃ receptor CNS drug discovery Radioligand binding

Serotonin 5‑HT₁A Receptor Affinity: Distinct Profile vs. 2‑Methoxyphenylpiperazine

The 1‑(2‑methoxyphenyl)piperazine (2‑MPP) core is a well‑established pharmacophore for 5‑HT₁A receptor binding, with the parent 2‑MPP exhibiting a Ki of 35 nM at 5‑HT₁ sites [1]. Further derivatization of the N4‑position of 2‑MPP can yield sub‑nanomolar 5‑HT₁A affinities (e.g., Ki < 1 nM for certain 4‑substituted analogs) [2]. The target compound 1‑(3‑fluoro‑2‑methoxyphenyl)piperazine retains the 2‑methoxyphenyl group that drives 5‑HT₁A recognition, while the 3‑fluoro substituent is expected to modulate electronic properties and potentially improve metabolic stability. In contrast, the 3‑fluoro‑only analog 1‑(3‑fluorophenyl)piperazine lacks the methoxy group and does not exhibit the same high‑affinity 5‑HT₁A binding profile [1].

5‑HT₁A receptor affinity
Class-level
Predicted >10‑fold higher affinity than 3‑fluorophenylpiperazine
Supports 5‑HT₁A pharmacophore optimization
2‑methoxyphenylpiperazine core validated in literature; target data pending
Serotonin 5‑HT₁A receptor Antidepressant Anxiolytic

Regioisomeric Differentiation: 3‑Fluoro‑2‑methoxy Substitution vs. 4‑Fluoro‑2‑methoxy and 2‑Fluoro‑6‑methoxy Analogs

The position of the fluorine atom on the phenyl ring critically influences the compound’s three‑dimensional conformation and electronic distribution, which in turn affects receptor subtype selectivity. The 3‑fluoro‑2‑methoxy pattern of the target compound positions the fluorine meta to the piperazine attachment point, a geometry that is distinct from the para‑fluoro (4‑fluoro‑2‑methoxy) and ortho‑fluoro (2‑fluoro‑6‑methoxy) regioisomers. While direct comparative binding data across all regioisomers are not available in the public domain, published SAR on related arylpiperazine series demonstrates that even small shifts in halogen position can lead to >10‑fold differences in binding affinity and altered functional activity at 5‑HT and dopamine receptors [1]. Procurement of the specific 3‑fluoro‑2‑methoxy regioisomer is therefore necessary to maintain SAR consistency and avoid confounding variables in lead optimization.

Regioisomer differentiation
Class-level
Qualitative difference in receptor interaction potential vs. 4‑F‑2‑OMe and 2‑F‑6‑OMe analogs
Regioisomer fidelity essential for SAR consistency
No head‑to‑head quantitative data available
Regioisomer Fluorine substitution Receptor selectivity

Salt Form Flexibility: Free Base vs. Hydrochloride for Optimized Solubility and Stability

The target compound is commercially available as both the free base (CAS 1121613‑46‑4) and the hydrochloride salt (CAS 1396762‑35‑8) [1]. The hydrochloride form enhances aqueous solubility and chemical stability, making it more suitable for in vivo dosing and long‑term storage . In contrast, many comparator arylpiperazines—including 1‑(2‑methoxyphenyl)piperazine and 1‑(3‑fluorophenyl)piperazine—are primarily offered only as free bases, requiring researchers to perform salt formation in‑house, which introduces additional variability and labor.

Salt form availability
Supporting evidence
Hydrochloride salt (CAS 1396762‑35‑8) commercially available
Pre‑formed salt streamlines assay preparation
Many comparator arylpiperazines offered only as free base
Hydrochloride salt Solubility enhancement Formulation

Where 1-(3-Fluoro-2-methoxyphenyl)piperazine Delivers the Greatest Scientific Value


Dopamine D₃ Receptor‑Targeted Drug Discovery

Use 1‑(3‑fluoro‑2‑methoxyphenyl)piperazine as a starting scaffold for synthesizing high‑affinity, D₃‑selective ligands. The 2‑methoxyphenylpiperazine core is known to confer sub‑nanomolar D₃ affinity, and the 3‑fluoro substituent provides an additional handle for optimizing selectivity and metabolic stability [1].

Serotonin 5‑HT₁A Receptor Modulator Development

Employ the compound in the synthesis of novel 4‑substituted piperazines for antidepressant or anxiolytic screening. The 2‑methoxyphenylpiperazine pharmacophore is a validated anchor for 5‑HT₁A binding, and the 3‑fluoro group may enhance brain penetration or reduce off‑target interactions [2].

Synthesis of Fluorine‑18 Radioligands for PET Imaging

Leverage the fluorine atom in the 3‑position as a site for ¹⁸F‑radiolabeling, enabling the creation of PET tracers to study D₃ receptor expression in neurological and psychiatric disorders [1]. The 2‑methoxy group is critical for maintaining high D₃ affinity in the radiotracer.

Multigram Procurement for In‑House Library Synthesis

Due to its commercial availability as a high‑purity (≥95%) free base or hydrochloride salt, this compound is suitable for large‑scale parallel synthesis campaigns aimed at generating diverse piperazine‑based screening libraries .

Application
Selection Property
Validation Focus
D₃ receptor ligand synthesis
2‑Methoxyphenylpiperazine D₃ pharmacophore
D₃/D₂ selectivity in radioligand binding assays
5‑HT₁A receptor modulator research
2‑Methoxyphenyl group for 5‑HT₁A recognition
5‑HT₁A affinity and off‑target profile
¹⁸F‑PET tracer development
3‑Fluoro position for radiolabeling
D₃ receptor autoradiography and brain uptake
In‑house focused library synthesis
High‑purity free base/hydrochloride
Batch consistency and multi‑gram scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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